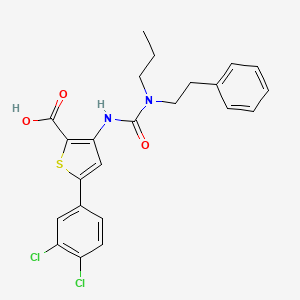

Imp2-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H22Cl2N2O3S |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

5-(3,4-dichlorophenyl)-3-[[2-phenylethyl(propyl)carbamoyl]amino]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C23H22Cl2N2O3S/c1-2-11-27(12-10-15-6-4-3-5-7-15)23(30)26-19-14-20(31-21(19)22(28)29)16-8-9-17(24)18(25)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,26,30)(H,28,29) |

InChI Key |

XPIUIWJKEDLORV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of IMP2 in Oncology: An In-depth Technical Guide on Gene Expression Across Cancer Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein that has emerged as a significant player in the landscape of cancer biology. Initially recognized for its role in embryonic development, IMP2 is increasingly implicated in the initiation, progression, and metastasis of numerous malignancies. This technical guide provides a comprehensive overview of IMP2 gene expression across various cancer types, details the experimental methodologies to study its function, and visualizes its intricate signaling networks. The information compiled herein is intended to serve as a valuable resource for researchers and professionals dedicated to advancing cancer diagnostics and therapeutics.

Data Presentation: IMP2 Gene Expression in Different Cancer Types

The expression of IMP2 is frequently dysregulated in a wide array of human cancers. The following tables summarize quantitative data on IMP2 gene amplification, mRNA expression, and protein levels across various tumor types.

Table 1: IMP2 Gene Amplification in Human Cancers

| Cancer Type | Amplification Frequency (%) | Reference(s) |

| Squamous Lung Cancer | ~35–50 | [1] |

| Ovarian Cancer | ~15–27 | [1] |

| Head and Neck Cancer | 15–20 | [1] |

| Esophageal Cancer | 15–20 | [1] |

| Cervical Cancer | 15–20 | [1] |

| Uterine Cancer | 15–20 | [1] |

Table 2: IMP2 mRNA Expression in Human Cancers (TCGA Pan-Cancer Analysis)

| Cancer Type | Log2 Fold Change (Tumor vs. Normal) | Reference(s) |

| Esophageal Carcinoma (ESCA) | 3.74 | |

| Head and Neck Squamous Cell Carcinoma (HNSC) | 2.85 | |

| Uterine Carcinosarcoma (UCS) | 2.27 | |

| Glioblastoma Multiforme (GBM) | 2.16 | |

| Pancreatic Adenocarcinoma (PAAD) | 1.94 | |

| Ovarian Serous Cystadenocarcinoma (OV) | 1.84 | |

| Stomach Adenocarcinoma (STAD) | 1.77 | |

| Rectum Adenocarcinoma (READ) | 1.73 | |

| Testicular Germ Cell Tumors (TGCT) | 1.56 | |

| Colon Adenocarcinoma (COAD) | 1.47 | |

| Skin Cutaneous Melanoma (SKCM) | 1.32 | |

| Liver Hepatocellular Carcinoma (LIHC) | 1.13 | |

| Lung Squamous Cell Carcinoma (LUSC) | 1.12 | |

| Adrenocortical Carcinoma (ACC) | -2.66 | |

| Breast Invasive Carcinoma (BRCA) | -1.78 | |

| Kidney Renal Clear Cell Carcinoma (KIRC) | -1.95 |

Data derived from a pan-cancer analysis of The Cancer Genome Atlas (TCGA) data.

Table 3: IMP2 Protein Expression in Human Cancers (Immunohistochemistry)

| Cancer Type | Prevalence of IMP2 Expression | Key Findings | Reference(s) |

| Gallbladder Cancer | 74.3% of tumor samples positive. | High expression linked to shorter survival. | [2] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 100% of tumor tissues positive. | Significantly overexpressed compared to healthy tissue. | [3] |

| Colon Cancer | 75.0% of tumor tissues expressed p62 (IMP2 splice variant). | Normal colon tissues showed no expression. | |

| Glioblastoma Multiforme (GBM) | 65.3% of GBM tissues showed increased cytoplasmic levels. | Upregulated compared to normal brain tissue. | |

| Breast Cancer | 66% of breast cancer tissues were positively stained. | Significantly higher than in normal breast tissues (18%). | |

| Esophageal Adenocarcinoma | Distinctly increased in adenocarcinoma tissues compared to normal. | Expression increased with tumor size and clinical stage. | [4] |

| Ovarian Cancer | High expression in nearly all high-grade serous carcinomas (98-100%). | Higher expression compared to IMP3. | |

| Prostate Cancer | Increased immunostaining intensity in adenocarcinoma. | Further increased in malignant cells compared to PIN lesions. | [5] |

| Bladder Cancer | Significantly upregulated in bladder cancer tissues. | Overexpressed compared to non-cancerous tissues. | [6] |

| Kidney Cancer | Significantly upregulated in kidney cancer tissues. | Overexpressed compared to non-cancerous tissues. | [6] |

| Sarcoma | Higher expression associated with decreased survival. | [7] | |

| Hematological Malignancies | Overexpressed in Acute Myelocytic Leukemia (AML). | Associated with poor prognosis in AML. | [8] |

Signaling Pathways Involving IMP2

IMP2 functions as a post-transcriptional regulator, influencing the stability and translation of its target mRNAs. This activity integrates IMP2 into several critical cancer-related signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate IMP2 expression and function.

Immunohistochemistry (IHC) for IMP2 Detection

Protocol Details:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

-

Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Endogenous Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature.

-

Rinse with PBS (2 changes, 5 minutes each).

-

-

Blocking:

-

Incubate sections with a blocking solution (e.g., 5% BSA or normal serum from the secondary antibody host species) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with a primary antibody against IMP2. Recommended antibodies and starting dilutions:

-

Rabbit monoclonal [EPR6741(B)] (Abcam, ab124930): 1:100 - 1:250 dilution.

-

Rabbit polyclonal (Santa Cruz Biotechnology, sc-372): starting dilution 1:200.

-

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS-T (PBS with 0.05% Tween-20) (3 changes, 5 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS-T (3 changes, 5 minutes each).

-

Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops.

-

Rinse with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

CRISPR/Cas9-Mediated Knockout of IMP2

References

- 1. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]

- 2. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin-like growth factor-binding protein-2 and -3 expression in benign human prostate epithelium, prostate intraepithelial neoplasia, and adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of appropriate housekeeping genes for quantitative RT-PCR analysis in MDA-MB-231 and NCI-H460 human cancer cell lines under hypoxia and serum deprivation [imrpress.com]

- 7. Anti-IGF2BP2/IMP-2 antibody [EPR6741(B)] (ab124930) | Abcam [abcam.com]

- 8. IGF2BP2 insulin like growth factor 2 mRNA binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

IMP2 mechanism of action in mRNA stabilization

An In-depth Technical Guide to the IMP2 Mechanism of Action in mRNA Stabilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a highly conserved RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.[1][2] Primarily recognized for its function in enhancing the stability and translation of target messenger RNAs (mRNAs), IMP2 is a key player in numerous cellular processes, including metabolism, cell proliferation, and embryonic development.[1][3][4] Its dysregulation is strongly associated with various pathologies, most notably cancer and metabolic diseases like type 2 diabetes.[1][4][5] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning IMP2-mediated mRNA stabilization, details key experimental methodologies used in its study, and presents quantitative data on its functional impact.

Core Mechanism of Action

The primary mechanism by which IMP2 stabilizes its target mRNAs involves recognizing and binding to specific sequences and modifications within the RNA, thereby protecting the transcript from degradation and promoting its translation.[2] This process can be broken down into several key components:

Structural Basis for RNA Binding

IMP2 belongs to a family of three highly homologous proteins (IMP1-3) and possesses a conserved domain architecture essential for its function.[1][4] The protein contains two N-terminal RNA Recognition Motifs (RRMs) and four C-terminal K Homology (KH) domains.[1][4] While all six domains contribute to RNA binding, the KH domains are particularly crucial for the interaction.[4] Variations in the KH3/4 domains are thought to contribute to the specificity of target selection among the different IMP family members.[1] Structural studies indicate that IMP2 predominantly exists as a dimer, and this conformation changes upon RNA binding, suggesting a dynamic regulatory process.[4][6]

Caption: Domain architecture of the IMP2 protein.

The Role of N6-methyladenosine (m6A) Modification

A critical feature of IMP2's function is its role as an "m6A reader".[2][7] N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic mRNA and acts as a key regulatory mark.[1] IMP2 preferentially recognizes and binds to m6A-modified sites on its target transcripts.[1][2] This interaction is fundamental to its stabilization mechanism; IMP2 physically associates with m6A-modified mRNAs, leading to enhanced stability and increased protein translation.[1][2] These m6A sites are often located in the 3' untranslated region (3' UTR), where IMP2 binding can prevent degradation by shielding the mRNA from ribonucleases.[1][2]

The Stabilization Process

Upon binding to a target mRNA, IMP2 initiates stabilization through several proposed mechanisms:

-

Steric Hindrance : By binding to the mRNA, IMP2 can physically block access for microRNAs (miRNAs) or degradative enzymes (ribonucleases) that would otherwise target the transcript for decay.[8]

-

Ribonucleoprotein (RNP) Complex Formation : IMP2 binding promotes the formation of stable RNP complexes. These complexes can protect the mRNA transcript and facilitate its transport and localization within the cell.[2]

-

Interaction with Stabilizing Factors : IMP2 may recruit other protein factors that contribute to mRNA stability and translation, such as the poly(A)-binding protein (PABP) or translation initiation factors.[9]

-

Competition with Destabilizing Factors : In some contexts, IMP2 competes with RBPs that promote mRNA decay. For example, IMP2 has been shown to bind to the RBP AUF1, an interaction that prevents AUF1-mediated mRNA degradation.[3]

Caption: General mechanism of IMP2-mediated mRNA stabilization.

Signaling and Disease Relevance

IMP2-mediated stabilization of specific mRNAs has profound effects on cellular signaling pathways, contributing to both normal physiology and disease progression.

-

Cancer : IMP2 is frequently overexpressed in various cancers, where it functions as an oncogene.[1][7] It stabilizes the mRNAs of key cancer-related genes, including MYC, CDC45, and HMGA1, promoting cell proliferation, metastasis, and aerobic glycolysis (the Warburg effect).[1][3][7] For instance, by stabilizing MYC mRNA in an m6A-dependent manner, IMP2 enhances glycolysis and promotes cancer progression.[7]

-

Metabolism : IMP2 is a critical regulator of metabolism.[1] In pancreatic β-cells, IMP2 binds to Pdx1 mRNA in an m6A-dependent manner, promoting its translation and supporting insulin secretion.[2] Its dysregulation is linked to insulin resistance and type 2 diabetes.[3]

-

Autoimmunity : In autoimmune neuroinflammation, IMP2 is required for the IL-17-driven expression of the chemokine CCL2 in stromal cells.[10] It achieves this by binding directly to Ccl2 mRNA and markedly extending its transcript half-life, thereby promoting inflammation.[10]

-

Development : During embryonic development, IMP2 is enriched in developing axons and interacts with a network of mRNAs related to axon guidance, highlighting its importance in the formation of neural circuits.[11]

Quantitative Data on IMP2-Mediated mRNA Stabilization

The stabilizing effect of IMP2 has been quantified for several target mRNAs. This data is crucial for understanding the magnitude of its regulatory impact.

| Target mRNA | Change in mRNA Half-Life | Experimental System / Cell Line | Citation |

| Ccl2 | ~2.25-fold increase (from 122 to 275 minutes) with IL-17 stimulation in wild-type cells. | Mouse Embryonic Fibroblasts (MEFs) | [10] |

| Ccl2 | Half-life was consistently shorter in Imp2-/- cells compared to Imp2+/+ cells, both with and without IL-17 stimulation. | Mouse Embryonic Fibroblasts (MEFs) | [10] |

| SRF | IMP2 knockdown significantly reduced the stability and half-life of SRF mRNA. | MC3T3-E1 cells (mouse osteoblast precursor) | [12] |

| MYC | IMP2 overexpression increased MYC mRNA levels, while IMP2 knockout decreased MYC mRNA levels. | MDA-MB-468 cells (human breast cancer) | [2] |

| CTGF | IMP2 stabilizes CTGF mRNA. | Breast cancer cells | [2] |

Key Experimental Protocols and Workflows

Studying the IMP2-mRNA interaction and its consequences on mRNA stability requires specialized molecular biology techniques.

RNA Immunoprecipitation (RIP)

RIP is a fundamental antibody-based technique used to isolate an RBP of interest along with its bound RNA molecules in vivo.[13][14] This allows for the identification of the specific RNA targets of an RBP like IMP2.

Caption: Workflow for RNA Immunoprecipitation (RIP).

Detailed Methodology:

-

Cell Harvesting and Lysis : Grow approximately 1-2 x 107 cells to confluency. Harvest the cells and wash with ice-cold PBS. Lyse the cells using a gentle, non-denaturing polysome lysis buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT) supplemented with RNase and protease inhibitors to release intact RNP complexes.[14][15]

-

Immunoprecipitation : Pre-clear the cell lysate by incubating with protein A/G magnetic beads to reduce non-specific binding. Incubate the pre-cleared lysate with magnetic beads that have been pre-conjugated with a specific anti-IMP2 antibody (typically 5-10 µg). A parallel immunoprecipitation using a non-specific IgG of the same isotype should be run as a negative control.[14][16] Incubate overnight at 4°C with gentle rotation.

-

Washing : Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times (typically 3-5 times) with a high-salt wash buffer (e.g., NT2 buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40) to remove non-specifically bound RNAs and proteins.[15]

-

RNA Purification : Elute the RNP complexes from the beads and digest the protein component with Proteinase K. Purify the co-immunoprecipitated RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.

-

Analysis : Analyze the purified RNA. To validate the enrichment of a specific target, use quantitative reverse transcription PCR (qRT-PCR). For a genome-wide discovery of all RNA targets, use RNA sequencing (RNA-seq).[13]

mRNA Decay Assay

This assay measures the half-life of a specific mRNA transcript by inhibiting global transcription and measuring the amount of remaining transcript over time.

Caption: Workflow for an mRNA decay assay.

Detailed Methodology:

-

Cell Treatment : Plate cells (e.g., wild-type vs. IMP2-knockdown/knockout cells) to achieve ~80% confluency on the day of the experiment.

-

Transcription Inhibition : Add a transcription inhibitor, most commonly Actinomycin D (final concentration 1-5 µg/mL), to the culture medium. This blocks the synthesis of new RNA transcripts.[10] The time of addition is considered t=0.

-

Time-Point Collection : Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 30, 60, 120, 240, 480 minutes). Immediately lyse the cells and extract total RNA at each time point.

-

Quantification : Synthesize cDNA from the extracted RNA. Perform qRT-PCR to quantify the relative abundance of the target mRNA at each time point. The expression should be normalized to a stable housekeeping gene (one with a very long half-life).

-

Data Analysis : For each time point, calculate the percentage of target mRNA remaining relative to the amount at t=0. Plot this percentage against time. The data is then fitted to a one-phase exponential decay curve to calculate the mRNA half-life (t1/2), which is the time it takes for 50% of the initial mRNA to be degraded.[10][17]

Conclusion and Future Directions

IMP2 is a potent, multi-faceted regulator of mRNA stability, primarily acting as a "reader" of m6A modifications to shield target transcripts from degradation. Its influence extends across a wide range of critical signaling pathways, making it a significant factor in the progression of cancer and metabolic disorders. The methodologies outlined here—RIP and mRNA decay assays—are central to dissecting its function and identifying new therapeutic avenues. Future research will likely focus on developing small molecule inhibitors that can disrupt the IMP2-RNA interaction, offering a promising strategy for treating IMP2-driven diseases.[18] Further exploration of its role in coordinating RNP complex assembly and its interplay with other RBPs will continue to illuminate the complex world of post-transcriptional gene control.

References

- 1. mdpi.com [mdpi.com]

- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into IMP2 dimerization and RNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted roles of insulin‑like growth factor 2 mRNA binding protein 2 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transgenic expression of the RNA binding protein IMP2 stabilizes miRNA targets in murine microsteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The RNA-binding protein IMP2 drives a stromal-Th17 cell circuit in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IMP2 axonal localization, RNA interactome, and function in the development of axon trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IGF2BP2, an RNA-binding protein regulates cell proliferation and osteogenic differentiation by stabilizing SRF mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Protocol for Anti Ago-RNA Immunoprecipitation from Mammalian Cells Using the RIP Kit [sigmaaldrich.com]

- 17. Global Analysis of mRNA Isoform Half-Lives Reveals Stabilizing and Destabilizing Elements in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]

Downstream Targets of IMP2 in Glioblastoma: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals in oncology and neuro-oncology.

Executive Summary

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2, also known as IGF2BP2) has emerged as a critical oncofetal protein implicated in the progression and maintenance of glioblastoma (GBM), the most aggressive primary brain tumor. Overexpressed in GBM compared to normal brain tissue, IMP2 orchestrates a complex network of post-transcriptional gene regulation that promotes tumor cell proliferation, survival, invasion, and the preservation of a cancer stem cell (CSC) phenotype. This technical guide provides an in-depth overview of the known downstream targets of IMP2 in glioblastoma, supported by quantitative data from key studies, detailed experimental protocols for identifying these targets, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers seeking to understand and therapeutically target the IMP2 signaling axis in glioblastoma.

Core Signaling Pathways Modulated by IMP2 in Glioblastoma

IMP2's oncogenic functions in glioblastoma are primarily mediated through three interconnected pathways: activation of the PI3K/Akt signaling cascade, regulation of mitochondrial metabolism, and protection of stemness-associated transcripts from miRNA-mediated degradation.

Upregulation of IGF2 and Activation of the PI3K/Akt Pathway

A seminal mechanism of IMP2 in promoting glioblastoma malignancy is its direct interaction with the mRNA of Insulin-like Growth Factor 2 (IGF2). By binding to the IGF2 transcript, IMP2 enhances its translation, leading to increased IGF2 protein secretion.[1] This, in turn, activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival that is hyperactivated in a majority of GBM cases.[1] The activation of this pathway by the IMP2-IGF2 axis promotes key features of glioblastoma progression, including cell proliferation, migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[1]

Regulation of Mitochondrial Function and Oxidative Phosphorylation (OXPHOS)

Glioblastoma stem cells (GSCs) are metabolically distinct from the bulk tumor and exhibit a strong dependence on oxidative phosphorylation (OXPHOS) for their energy requirements. IMP2 plays a crucial role in sustaining this metabolic phenotype.[2][3] Through RNA immunoprecipitation (RIP) experiments, it has been demonstrated that IMP2 binds to a cohort of mRNAs encoding subunits of the mitochondrial respiratory chain, particularly components of Complex I and Complex IV.[2] This interaction is believed to facilitate the localization and translation of these transcripts at the mitochondria, thereby ensuring the proper assembly and function of the respiratory complexes.[2] Depletion of IMP2 in GSCs leads to impaired OXPHOS, reduced clonogenicity, and decreased tumorigenicity in vivo.[2][3]

Protection from let-7 miRNA-Mediated Gene Silencing

The let-7 family of microRNAs are well-established tumor suppressors that promote differentiation by targeting and silencing stem cell-associated genes. In glioblastoma stem cells, which often lack the canonical let-7 inhibitor LIN28, IMP2 provides an alternative mechanism to protect its target transcripts from let-7-mediated degradation.[4] Photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) studies have revealed that IMP2 directly binds to let-7 miRNA recognition elements (MREs) within the 3' UTRs of its target mRNAs.[4][5] This binding sterically hinders the access of the RNA-induced silencing complex (RISC), thereby preventing gene silencing and maintaining the self-renewal and tumor-initiating capacity of GSCs.[4]

Quantitative Data on IMP2 Downstream Targets

The identification of IMP2's downstream targets has been facilitated by high-throughput screening techniques such as RIP-seq and RNA-seq following IMP2 modulation. The following tables summarize the quantitative findings from key studies in the field.

IMP2-Bound mRNAs Identified by RIP-ChIP in Glioblastoma Spheres

In a study by Janiszewska et al. (2012), RNA immunoprecipitation followed by microarray (RIP-ChIP) was performed on glioblastoma sphere cultures to identify mRNAs directly bound by IMP2. This analysis identified 400 transcripts that were significantly enriched in the IMP2 immunoprecipitates. A significant overrepresentation of genes involved in mitochondrial function and oxidative phosphorylation was observed.[2]

| Gene Category | Representative Genes | Function |

| Mitochondrial Respiratory Chain | NDUFS3, NDUFS7, NDUFA3, COX7B | Subunits of Complex I and Complex IV |

| Mitochondrial Function | MRPL13, MRPS18B, TIMM10 | Mitochondrial ribosomal proteins, protein import |

Note: The full list of 400 IMP2-bound transcripts can be found in the supplementary materials of Janiszewska et al., Genes & Development, 2012.

Differentially Expressed Genes upon IGF2BP2 Overexpression in Glioblastoma Cells

A recent study in 2024 investigated the transcriptomic changes following the overexpression of IGF2BP2 in the U251 glioblastoma cell line. RNA-sequencing analysis revealed a significant alteration in the expression of several hundred genes, highlighting a notable enrichment in immune-related biological processes.[6][7]

| Gene Regulation | Number of Genes | Enriched Biological Processes |

| Upregulated | 472 | Immune response, RNA splicing |

| Downregulated | 99 | Not specified |

Note: The complete list of differentially expressed genes is available in the supplementary data of the 2024 study by Liu et al. on the role of IGF2BP2 in alternative splicing.

Experimental Protocols for Target Identification

The following sections provide detailed methodologies for the key experiments used to identify and validate the downstream targets of IMP2 in glioblastoma.

RNA Immunoprecipitation Sequencing (RIP-Seq)

RIP-seq is used to identify the population of RNAs that are physically associated with a specific RNA-binding protein (RBP) in vivo.

Protocol:

-

Cell Culture and Lysis:

-

Culture glioblastoma cells or GSCs to the desired confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a polysome lysis buffer containing RNase inhibitors. It is critical to maintain the integrity of RNP complexes.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the cleared lysate with an antibody specific to IMP2 overnight at 4°C. A negative control IgG antibody should be used in parallel.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the antibody-RNP complexes.

-

-

Washing:

-

Pellet the beads and wash them multiple times with a high-salt wash buffer to remove non-specifically bound RNAs and proteins.

-

-

RNA Elution and Purification:

-

Elute the RNP complexes from the beads.

-

Treat the eluate with Proteinase K to digest the protein component.

-

Purify the RNA using a phenol-chloroform extraction or a column-based RNA purification kit.

-

-

Library Preparation and Sequencing:

-

Assess the quality and quantity of the purified RNA.

-

Prepare a cDNA library from the immunoprecipitated RNA.

-

Perform high-throughput sequencing of the cDNA library.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify peaks of enriched RNA sequences in the IMP2-IP sample compared to the IgG control.

-

Perform gene ontology and pathway analysis on the identified target genes.

-

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a more stringent method that provides single-nucleotide resolution of RBP binding sites by incorporating a photoactivatable nucleoside into nascent RNA transcripts.

Protocol:

-

Cell Culture and Labeling:

-

Culture glioblastoma cells in the presence of 4-thiouridine (4-SU) for a defined period to allow its incorporation into newly transcribed RNA.

-

-

UV Crosslinking:

-

Expose the cells to UV light at 365 nm to induce covalent crosslinks between the 4-SU-containing RNA and interacting RBPs.

-

-

Cell Lysis and RNase Digestion:

-

Lyse the cells and perform a partial RNase T1 digestion to fragment the RNA.

-

-

Immunoprecipitation:

-

Perform immunoprecipitation of IMP2-RNA complexes as described in the RIP-seq protocol.

-

-

RNA End-Repair and Radiolabeling:

-

Dephosphorylate the 3' ends of the crosslinked RNA fragments and then radiolabel the 5' ends with γ-³²P-ATP using T4 polynucleotide kinase.

-

-

Protein-RNA Complex Visualization and Isolation:

-

Separate the protein-RNA complexes by SDS-PAGE.

-

Transfer the complexes to a nitrocellulose membrane and visualize by autoradiography.

-

Excise the membrane region corresponding to the size of the IMP2-RNA complex.

-

-

RNA Recovery and Library Preparation:

-

Release the RNA from the protein by Proteinase K digestion.

-

Ligate 3' and 5' adapters to the RNA fragments.

-

Perform reverse transcription to generate cDNA. During this step, the crosslinked 4-SU site often leads to a characteristic T-to-C mutation in the cDNA, which serves as a diagnostic marker for the binding site.

-

Amplify the cDNA and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align reads to the reference genome.

-

Identify clusters of reads and specifically look for T-to-C mutations to pinpoint the precise RBP binding sites at single-nucleotide resolution.

-

Conclusion and Future Directions

The identification of IMP2's downstream targets has significantly advanced our understanding of its multifaceted role in glioblastoma pathogenesis. The convergence of its influence on the PI3K/Akt pathway, mitochondrial metabolism, and the maintenance of a stem-like state underscores its potential as a high-value therapeutic target. The methodologies of RIP-seq and PAR-CLIP have been instrumental in elucidating the direct RNA interactome of IMP2, providing a rich dataset for further functional validation.

Future research should focus on:

-

Expanding the repertoire of validated IMP2 targets: While key targets like IGF2 and mitochondrial transcripts are known, a comprehensive validation of the hundreds of candidates identified in high-throughput screens is warranted.

-

Investigating the role of IMP2 in alternative splicing: The recent finding that IMP2 influences alternative splicing in glioblastoma opens a new avenue of investigation into its regulatory functions.

-

Developing IMP2-targeted therapies: The detailed understanding of IMP2's downstream effects provides a strong rationale for the development of small molecule inhibitors or other therapeutic modalities that disrupt the IMP2-RNA interactions or the downstream signaling pathways.

This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of IMP2 signaling in glioblastoma and translating these findings into novel therapeutic strategies for this devastating disease.

References

- 1. PAR-CLIP [illumina.com]

- 2. Imp2 controls oxidative phosphorylation and is crucial for preserving glioblastoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imp2 controls oxidative phosphorylation and is crucial for preserving glioblastoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The RNA Binding Protein IMP2 Preserves Glioblastoma Stem Cells by Preventing let-7 Target Gene Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IGF2BP2 orchestrates global expression and alternative splicing profiles associated with glioblastoma development in U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Regulation of IMP2 Expression in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), an oncofetal RNA-binding protein, has emerged as a critical regulator in TNBC pathogenesis. Overexpressed in TNBC, IMP2 modulates the stability and translation of key oncogenic transcripts, thereby promoting tumor progression, metastasis, and chemoresistance. This technical guide provides a comprehensive overview of the current understanding of IMP2 regulation in TNBC, detailing its upstream regulators, downstream effectors, and associated signaling pathways. Furthermore, this document outlines detailed experimental protocols for investigating IMP2 and presents quantitative data on its expression and functional consequences, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to IMP2 in Triple-Negative Breast Cancer

Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 15-20% of all breast cancers and is associated with a poor prognosis. The molecular heterogeneity of TNBC has driven the search for novel therapeutic targets. One such promising target is the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2.

IMP2 is a member of the IMP family of RNA-binding proteins that play crucial roles in post-transcriptional gene regulation. While its expression is largely silenced in adult tissues, IMP2 is re-expressed in various cancers, including TNBC, where it functions as an oncoprotein. In TNBC, IMP2 is specifically overexpressed and contributes to the aggressive phenotype by promoting cell migration, invasion, and metastasis[1]. Its multifaceted role in regulating cancer cell metabolism, proliferation, and epithelial-mesenchymal transition (EMT) makes it a central node in TNBC pathology and a compelling target for therapeutic intervention.

Upstream Regulation of IMP2 Expression

The aberrant overexpression of IMP2 in TNBC is orchestrated by a network of genetic, epigenetic, and post-transcriptional regulators.

Transcriptional and Epigenetic Regulation

-

TET3-mediated Demethylation: In TNBC, the DNA demethylase TET3 reduces methylation levels in the promoter region of the IGF2BP2 gene, leading to its overexpression. This hypomethylation is a characteristic feature of TNBC compared to other breast cancer subtypes[1].

-

HMGA2: The high mobility group AT-hook 2 (HMGA2) architectural transcription factor directly regulates IGF2BP2 transcription by binding to an AT-rich region within its first intron.

Post-Transcriptional Regulation by Non-Coding RNAs

-

microRNA-200a (miR-200a): IMP2 is a direct target of miR-200a, which is frequently downregulated in TNBC. The loss of miR-200a relieves the translational repression of IMP2, contributing to its elevated expression[1].

-

Long Non-Coding RNAs (lncRNAs): Several lncRNAs have been implicated in the regulation of IMP2 expression:

-

HOTAIR: The lncRNA HOTAIR has been shown to regulate IMP2 levels, thereby influencing TNBC cell proliferation, invasion, and migration.

-

Linc-ROR: The lncRNA regulator of reprogramming (Linc-ROR) can also modulate IMP2 expression, contributing to breast cancer progression.

-

A feedback loop exists where IMP2 and its homolog IMP3 can, in turn, suppress the transcription of miR-200a by destabilizing the progesterone receptor (PR) mRNA[1].

Downstream Targets and Signaling Pathways

IMP2 exerts its oncogenic functions by binding to and regulating the stability and/or translation of a cohort of target mRNAs.

Key Downstream Targets of IMP2

-

CDK6: IMP2 regulates the G1/S phase transition in the cell cycle by binding to the m6A-modified site of cyclin-dependent kinase 6 (CDK6) mRNA and recruiting the translation initiation factor eIF4A1[1].

-

Connective Tissue Growth Factor (CTGF): IMP2 stabilizes the mRNA of CTGF, a protein involved in cell adhesion and migration, thereby promoting these processes in breast cancer cells[1].

-

c-MYC: The proto-oncogene c-MYC is a critical downstream target of IMP2. Overexpression of IMP2 leads to increased c-MYC mRNA and protein levels, while IMP2 knockout has the opposite effect.

-

Progesterone Receptor (PR): In a distinct mechanism, IMP2, in cooperation with IMP3, destabilizes the PR mRNA by recruiting the CCR4-NOT deadenylase complex. This leads to reduced PR expression and subsequent downregulation of miR-200a, creating a feedback loop that promotes metastasis[1].

Signaling Pathways Modulated by IMP2

The regulatory activities of IMP2 have a profound impact on several cancer-associated signaling pathways:

-

Cell Cycle Progression: Through its regulation of CDK6, IMP2 plays a pivotal role in driving the G1/S transition, a key checkpoint in cell proliferation.

-

Epithelial-Mesenchymal Transition (EMT) and Metastasis: By stabilizing CTGF mRNA and participating in the IMP2/3-miR-200a-PR feedback loop, IMP2 is a potent promoter of EMT and metastasis, hallmarks of aggressive TNBC.

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central signaling cascade in many cancers, including TNBC. mTOR-dependent phosphorylation of IMP2 can modulate its activity, suggesting a crosstalk between these oncogenic pathways.

Quantitative Data on IMP2 Expression and Regulation

While the qualitative role of IMP2 in TNBC is well-established, quantitative data provides a clearer picture of its significance.

Table 1: IMP2 Expression in Breast Cancer Subtypes

| Comparison Group | Fold Change / Expression Level | Method | Reference |

| TNBC vs. Non-TNBC | Significantly Upregulated | TCGA Data Analysis | [2] |

| TNBC Cell Lines (e.g., MDA-MB-231) vs. Normal Breast Epithelial Cells | Higher mRNA and Protein Levels | qRT-PCR, Western Blot | [3] |

Table 2: Quantitative Effects of IMP2 Modulation on Downstream Targets in TNBC Cell Lines

| Target Gene | Modulation of IMP2 | Quantitative Effect | Cell Line | Method | Reference |

| CDK6 | Knockdown | Increased sensitivity to CDK4/6 inhibitors | TNBC cells | Cell Viability Assay | [1] |

| CTGF | Overexpression | Increased mRNA stability | MDA-MB-468 | mRNA Half-life Assay | [1] |

| c-MYC | Knockout | Decreased mRNA and protein levels | MDA-MB-468 | qRT-PCR, Western Blot | [3] |

| c-MYC | Overexpression | Increased mRNA and protein levels | MDA-MB-468 | qRT-PCR, Western Blot | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation and function of IMP2 in TNBC.

Quantitative Real-Time PCR (qRT-PCR) for IMP2 mRNA Expression

This protocol details the steps for quantifying IMP2 mRNA levels in TNBC cell lines.

-

RNA Extraction:

-

Culture TNBC cells (e.g., MDA-MB-231) and non-tumorigenic breast epithelial cells (e.g., MCF-10A) to 80-90% confluency.

-

Lyse cells using a TRIzol-based reagent and extract total RNA according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for IGF2BP2, and a reference gene (e.g., GAPDH or ACTB), and the cDNA template.

-

Suggested Primers for IGF2BP2: (Forward) 5'-AAGGCAGACAGAGGCTGGAA-3', (Reverse) 5'-TCTTCACAGGCCACATTTGG-3'.

-

Perform the qPCR reaction using a real-time PCR system with a standard three-step cycling protocol.

-

-

Data Analysis:

-

Calculate the relative expression of IGF2BP2 using the ΔΔCt method, normalizing to the reference gene and comparing the expression in TNBC cells to the control cell line.

-

Western Blot Analysis of IMP2 Protein Expression

This protocol describes the detection and quantification of IMP2 protein levels.

-

Protein Extraction:

-

Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IMP2 (e.g., rabbit anti-IGF2BP2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

RNA Immunoprecipitation (RIP) Assay

This protocol is used to identify RNAs that are directly bound by IMP2.

-

Cell Lysis and Immunoprecipitation:

-

Lyse TNBC cells with a polysome lysis buffer to preserve RNA-protein interactions.

-

Incubate the cell lysate with magnetic beads pre-coated with an anti-IMP2 antibody or a control IgG antibody overnight at 4°C.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the RNA-protein complexes from the beads.

-

-

RNA Purification and Analysis:

-

Isolate the co-immunoprecipitated RNA using a phenol-chloroform extraction or a column-based kit.

-

Analyze the purified RNA by qRT-PCR to quantify the enrichment of specific target mRNAs (e.g., CDK6, CTGF, MYC) in the IMP2-immunoprecipitated fraction compared to the IgG control.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to investigate the binding of transcription factors, such as HMGA2, to the IGF2BP2 promoter.

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in TNBC cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the transcription factor of interest (e.g., anti-HMGA2) or a control IgG overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

-

-

Washing, Elution, and Reverse Cross-linking:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating.

-

Purify the DNA.

-

-

Analysis:

-

Use the purified DNA as a template for qPCR with primers designed to amplify the specific region of the IGF2BP2 promoter containing the putative HMGA2 binding site.

-

Calculate the fold enrichment of the target region in the HMGA2 ChIP sample relative to the IgG control.

-

Luciferase Reporter Assay

This assay is used to validate the direct interaction between a miRNA (e.g., miR-200a) and the 3' UTR of its target mRNA (IMP2).

-

Vector Construction:

-

Clone the 3' UTR of IGF2BP2 containing the predicted miR-200a binding site downstream of a luciferase reporter gene in a suitable vector (e.g., pMIR-REPORT).

-

Create a mutant construct with mutations in the miR-200a seed region binding site as a negative control.

-

-

Cell Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293T) with the luciferase reporter construct (wild-type or mutant), a miR-200a mimic or a negative control mimic, and a Renilla luciferase vector for normalization.

-

-

Luciferase Activity Measurement:

-

After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR construct and the miR-200a mimic compared to the controls indicates a direct interaction.

-

Visualizing the Regulatory Network of IMP2

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Upstream regulation of IMP2 expression in TNBC.

Figure 2: Downstream targets and cellular functions of IMP2.

Figure 3: Workflow for a luciferase reporter assay.

Conclusion and Future Directions

The regulation of IMP2 expression in triple-negative breast cancer is a complex process involving multiple layers of control that ultimately converge to promote an aggressive and metastatic phenotype. The information synthesized in this guide highlights the central role of IMP2 as a post-transcriptional regulator of key oncogenes and its interplay with various signaling pathways. The detailed experimental protocols provide a framework for researchers to further investigate the nuances of IMP2 biology in TNBC.

Future research should focus on several key areas:

-

Comprehensive identification of the IMP2-RNA interactome in TNBC: Unbiased approaches such as PAR-CLIP or iCLIP could reveal the full spectrum of IMP2's RNA targets, providing a more complete understanding of its downstream effects.

-

Elucidation of the role of other post-translational modifications: Beyond phosphorylation, investigating other modifications of IMP2, such as ubiquitination and SUMOylation, may uncover additional regulatory mechanisms.

-

In-depth analysis of lncRNA-IMP2 interactions: Further studies are needed to delineate the precise mechanisms by which lncRNAs like HOTAIR and Linc-ROR regulate IMP2 expression and function.

-

Development and pre-clinical testing of IMP2 inhibitors: The development of small molecule inhibitors that disrupt IMP2's RNA-binding activity or promote its degradation holds significant promise for a novel therapeutic strategy against TNBC.

A deeper understanding of the intricate regulatory network governing IMP2 expression and function will be instrumental in the development of effective targeted therapies for this challenging disease.

References

- 1. Integrative analysis of breast cancer profiles in TCGA by TNBC subgrouping reveals novel microRNA-specific clusters, including miR-17-92a, distinguishing basal-like 1 and basal-like 2 TNBC subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

IMP2's function in normal embryonic development

An In-depth Technical Guide on the Core Function of IMP2 in Normal Embryonic Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a highly conserved RNA-binding protein (RBP) that plays a pivotal role during embryonic development. Functioning primarily as an "m6A reader," IMP2 binds to N6-methyladenosine modifications on target mRNAs, typically enhancing their stability and promoting their translation. This regulatory activity is critical for several fundamental developmental processes. In early embryogenesis, maternal IMP2 is indispensable for zygotic genome activation (ZGA) and preimplantation development, with its absence leading to a 2-cell stage developmental arrest in vitro.[1] Key targets in this process include Ccar1 and Rps14.[1][2] Furthermore, IMP2 is essential for the proper development of the nervous system, where it is enriched in developing axons and regulates a network of axon guidance-related transcripts to ensure correct neuronal pathfinding.[3] Its influence also extends to the fate of primordial germ cells and the lineage commitment of mesenchymal stem cells. This guide provides a comprehensive overview of IMP2's function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex molecular pathways it governs.

Core Functions of IMP2 in Embryogenesis

IMP2's expression is spatially and temporally regulated during development. It is highly expressed in oocytes and early-stage embryos, with levels decreasing significantly by the blastocyst stage.[1][2] Later in development (e.g., embryonic day 17.5 in mice), it is found in the brain, lungs, liver, intestines, and kidneys.[4] Unlike its paralogs, IMP1 and IMP3, IMP2 expression persists in several adult organs.[4]

Critical Role in Zygotic Genome Activation (ZGA)

Maternal stores of proteins and mRNA govern the initial stages of development. The transition from maternal to embryonic control of the genome is a critical event known as zygotic genome activation (ZGA). Maternal IMP2 is an essential activator in this process.[1] Studies using a maternal Imp2-deletion mouse model revealed that resulting zygotes exhibit developmental arrest at the 2-cell stage when cultured in vitro, and females have reduced fertility.[1] This arrest is linked to IMP2's role in stabilizing and/or promoting the translation of key mRNAs required for continued development.

Two critical targets of IMP2 during this stage are Cell Cycle and Apoptosis Regulator 1 (Ccar1) and Ribosomal Protein S14 (Rps14) .[1][2] Deletion of maternal IMP2 leads to the downregulation of these genes.[1][2] Subsequent knockdown of Ccar1 and Rps14 in wild-type embryos mimics the developmental defects seen in IMP2-deficient embryos, confirming their essential role downstream of IMP2.[1]

Essential for Neural Development and Axon Pathfinding

During the formation of the nervous system, axons must navigate complex environments to connect with their correct targets. This process, known as axon guidance, is orchestrated by a host of signaling molecules and receptors. IMP2 is a key intracellular regulator in this process.[3]

IMP2 protein is strikingly enriched in developing axon tracts of the embryonic mouse spinal cord.[3] To identify its direct mRNA targets in the developing brain, High-Throughput Sequencing of RNA Isolated by Crosslinking Immunoprecipitation (HITS-CLIP) was performed.[3][5] This analysis revealed that IMP2 binds to a large network of mRNAs that are highly enriched for functions related to axon development and guidance, including transcripts for key guidance cues and receptors in the ephrin and semaphorin signaling pathways.[3]

Functionally, the knockdown of IMP2 in the developing spinal cord leads to severe defects in the trajectories of commissural axons as they navigate the midline, a critical intermediate target.[3][5] This demonstrates that IMP2's regulation of its target mRNA network is required for normal axon pathfinding during vertebrate development.[3]

Involvement in Primordial Germ and Stem Cell Fate

IMP2's role extends to the development of other crucial cell lineages.

-

Primordial Germ Cells (PGCs): In zebrafish, igf2bp2 is essential for the development of PGCs, the embryonic precursors of sperm and eggs. Targeted knockdown of igf2bp2 resulted in a significant reduction in the number of PGCs.[6]

-

Mesenchymal Stem Cells (MSCs): IMP2 influences the lineage commitment of MSCs. It is required for the early commitment of adipocyte-derived stem cells into preadipocytes.[5] Mechanistically, IMP2 binds to the mRNA of the Wnt receptor Frizzled-8 (Fzd8) and promotes its degradation, thereby modulating Wnt/β-catenin signaling, a key pathway that inhibits adipogenesis.[5]

IMP2-Regulated Signaling Pathways and Networks

IMP2 functions by integrating into and regulating complex cellular signaling networks. Its primary mechanism involves post-transcriptional control of key nodes within these pathways.

The IMP2-Ccar1/Rps14 Axis in Early Embryos

During ZGA, maternal IMP2 ensures the expression of proteins essential for the early embryo's survival and development. It directly binds to Ccar1 and Rps14 mRNAs, which are critical for the 2-cell stage embryo to progress. This pathway underscores the importance of post-transcriptional regulation by maternal factors before the embryonic genome is fully active.

Regulation of the IGF2 Signaling Pathway

IMP2 was originally named for its binding to Insulin-like Growth Factor 2 (IGF2) mRNA. IMP2 binds to the 5' UTR of IGF2 mRNA and enhances its translation.[1] IGF2 is a potent mitogen involved in cell proliferation and growth. In the context of early development, this regulation is significant. While Imp2-deficient embryos arrest at the 2-cell stage, supplementing the culture medium with IGF2 protein can partially rescue this phenotype, significantly increasing the proportion of embryos that successfully develop to the blastocyst stage.[1][2] This indicates that a deficit in IGF2 signaling is a key consequence of maternal IMP2 loss.

The Axon Guidance Regulatory Network

In the developing nervous system, IMP2 acts as a master regulator of a suite of axon guidance transcripts. By binding to these mRNAs within the axon, IMP2 can influence their local translation in response to guidance cues, allowing the axon's growth cone to make precise navigational decisions. Key targets include mRNAs for receptors and signaling components like Robo1, which is critical for midline crossing.[5] The coordinated regulation of this network is essential for establishing the intricate wiring of the nervous system.

Quantitative Data Presentation

The functional necessity of IMP2 is underscored by the quantitative effects of its depletion in embryonic models.

Table 1: Phenotypes of IMP2 Loss-of-Function in Mouse Embryos

| Experimental Model | Phenotype | Quantitative Measurement | Reference |

|---|---|---|---|

| Maternal Imp2 Deletion (In Vitro) | Preimplantation Arrest | Developmental arrest at the 2-cell stage. | [1] |

| Maternal Imp2 Deletion + IGF2 Rescue | Rescue of Preimplantation Arrest | Blastocyst development rate increased from 29% (control) to 65% with 50 nM IGF2 treatment. | [1][2] |

| siRNA Knockdown of Ccar1 & Rps14 | Preimplantation Defects | Significant reduction in morula and blastocyst formation rates compared to control siRNA (**p < 0.01). | [3][7] |

| Imp2 Knockdown in Spinal Cord | Axon Guidance Defects | Strong defects in commissural axon trajectories at the midline. |[3][5] |

Table 2: Key mRNA Targets of IMP2 in Embryonic Development

| Target mRNA | Developmental Context | IMP2 Function | Consequence of Regulation | Reference |

|---|---|---|---|---|

| Ccar1 | Zygotic Genome Activation | Enhances expression/stability | Essential for development beyond the 2-cell stage | [1] |

| Rps14 | Zygotic Genome Activation | Enhances expression/stability | Essential for development beyond the 2-cell stage | [1] |

| IGF2 | Preimplantation Development | Promotes translation | Supports embryonic cell proliferation and survival | [1] |

| Robo1 | Axon Guidance | Regulates expression/translation | Contributes to correct midline crossing of commissural axons | [5] |

| Fzd8 | MSC Differentiation | Promotes mRNA degradation | Modulates Wnt signaling to permit adipogenic commitment |[5] |

Experimental Protocols

Generation of a Maternal Imp2-Deletion Mouse Model

This protocol describes the generation of mice where Imp2 is specifically deleted in the female germline, leading to oocytes and subsequent embryos lacking maternal IMP2.

-

Targeting Vector Construction: A targeting vector is designed to flank exons 3 and 4 of the Imp2 gene with LoxP sites. This construct also includes a selection marker (e.g., Neomycin resistance) for identifying correctly targeted embryonic stem (ES) cells.

-

ES Cell Targeting: The targeting vector is electroporated into mouse ES cells. Homologous recombination leads to the insertion of the LoxP sites around the target exons.

-

Selection and Verification: ES cells are cultured with a selection agent (e.g., G418). Resistant colonies are screened by PCR and Southern blotting to confirm correct integration of the targeting construct.

-

Blastocyst Injection: Verified Imp2flox/+ ES cells are injected into blastocysts from a donor mouse, which are then transferred to a pseudopregnant female.

-

Generation of Chimeric Mice: Chimeric offspring (identified by coat color) are born. Male chimeras with high ES cell contribution are bred with wild-type females to test for germline transmission.

-

Establishment of Floxed Line: Offspring heterozygous for the floxed allele (Imp2flox/+) are identified by genotyping and intercrossed to generate homozygous Imp2flox/flox mice.

-

Germline-Specific Deletion: To achieve maternal deletion, Imp2flox/flox females are crossed with males that express Cre recombinase under the control of a germline-specific promoter, such as Vasa.[7] In the female offspring that inherit both the Imp2flox alleles and the Vasa-Cre transgene, Cre recombinase will be expressed in the developing oocytes, excising the DNA between the LoxP sites and deleting exons 3 and 4.

-

Experimental Cross: The resulting females (Imp2Δ/Δ in the germline) are then mated with wild-type males to produce embryos that lack any maternal contribution of IMP2.

HITS-CLIP for Identification of in vivo RNA Targets

High-Throughput Sequencing of RNA Isolated by Crosslinking Immunoprecipitation (HITS-CLIP) is a powerful technique to identify the direct binding sites of an RBP across the entire transcriptome in vivo.[8][9][10]

References

- 1. IGF2BP2/IMP2 Deficient Mice Resist Obesity through enhanced translation of Ucp1 mRNA and other mRNAs encoding Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMP2 axonal localization, RNA interactome, and function in the development of axon trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IMP2 axonal localization, RNA interactome, and function in the development of axon trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dwarfism and Impaired Gut Development in Insulin-Like Growth Factor II mRNA-Binding Protein 1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA‐Binding Protein IGF2BP2/IMP2 is a Critical Maternal Activator in Early Zygotic Genome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HITS-CLIP yields genome-wide insights into brain alternative RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Related Videos - HITS-CLIP yields genome-wide insights into brain alternative RNA processing [visualize.jove.com]

- 10. promegaconnections.com [promegaconnections.com]

The Role of IMP2 in Insulin Signaling and Glucose Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, has emerged as a critical regulator in the landscape of metabolic diseases. Initially identified through genome-wide association studies (GWAS) as a gene carrying variants associated with an increased risk of Type 2 Diabetes (T2D), IMP2 is now understood to be a multi-faceted RNA-binding protein that post-transcriptionally modulates a suite of genes integral to glucose homeostasis and insulin signaling.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which IMP2 exerts its influence, summarizing key experimental findings, presenting quantitative data, and detailing the methodologies used to elucidate its function. This document serves as a comprehensive resource for professionals engaged in metabolic research and the development of novel therapeutic strategies targeting T2D and related disorders.

Introduction: IMP2 as a Key Metabolic Regulator

IMP2 is a member of the insulin-like growth factor 2 mRNA-binding protein family (IMPs/IGF2BPs), which also includes IMP1 and IMP3.[2] These proteins are characterized by the presence of two RNA recognition motifs (RRMs) and four K homology (KH) domains, which together facilitate their binding to specific mRNA targets.[1] While IMPs are often highly expressed during embryonic development and in carcinogenesis, IMP2 expression is notably maintained in various adult tissues, hinting at its role in postnatal physiology.[1]

Genetic studies have consistently linked single nucleotide polymorphisms (SNPs), particularly within the second intron of the IGF2BP2 gene, to an elevated risk of T2D.[3] These findings have catalyzed extensive research to transition from genetic association to functional understanding. It is now established that IMP2 primarily contributes to T2D susceptibility by affecting pancreatic β-cell function and insulin secretion.[1][3] IMP2 functions as an N6-methyladenosine (m6A) "reader," binding to m6A-modified mRNAs to enhance their stability and/or translation, thereby controlling the protein levels of key metabolic regulators.[3]

The Central Role of IMP2 in Pancreatic β-Cells

The primary contribution of IMP2 to glucose metabolism lies in its function within pancreatic β-cells. Experimental evidence from murine models demonstrates that IMP2 is essential for compensatory β-cell proliferation and proper insulin secretion in response to metabolic stress, such as a high-fat diet (HFD).[1][3]

Molecular Mechanism: The IMP2-PDX1 Axis

The principal mechanism through which IMP2 regulates β-cell function involves the post-transcriptional control of Pancreatic and duodenal homeobox 1 (PDX1), a master regulator of β-cell identity and insulin gene transcription.

-

m6A-Dependent mRNA Binding: IMP2 directly binds to Pdx1 mRNA in an m6A-dependent manner. This interaction preferentially occurs near the stop codon, a region often enriched with m6A modifications.[1][3]

-

Enhanced Translation: By binding to Pdx1 mRNA, IMP2 promotes its translation, leading to increased levels of PDX1 protein.[1][3]

-

Protein Stabilization via IGF2-AKT Signaling: Beyond enhancing translation, IMP2 also stabilizes the PDX1 polypeptide. It achieves this by orchestrating the IGF2-AKT-GSK3β signaling pathway. IMP2 enhances the action of Insulin-like growth factor 2 (IGF2), leading to increased phosphorylation (activation) of AKT. Activated AKT then phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β), a kinase that would otherwise target PDX1 for degradation.[1][3]

The specific deletion of Imp2 in mouse pancreatic β-cells (βIMP2KO) results in diminished PDX1 protein levels, leading to impaired insulin secretion and a reduced capacity for β-cell proliferation under HFD challenge.[1][3]

IMP2 in Adipose Tissue and Systemic Metabolism

While its role in the pancreas is critical, IMP2 also functions in other metabolic tissues, such as adipose tissue, liver, and muscle, influencing systemic glucose tolerance and insulin sensitivity.

Effects of Global and Tissue-Specific IMP2 Deletion

Studies using global Imp2 knockout (Imp2-/-) mice have revealed a complex metabolic phenotype. These mice gain less weight and are highly resistant to diet-induced obesity and fatty liver.[4][5][6] This resistance is accompanied by superior glucose tolerance and insulin sensitivity, which is partly attributable to increased overall energy expenditure.[5][6]

However, the picture becomes more nuanced with tissue-specific knockouts:

-

Adipocyte-Specific Deletion (PIMP2-KO): Mice with Imp2 deleted in mesenchymal stem cells (the precursors to adipocytes) show a ~40% reduction in white adipocyte mass and are resistant to diet-induced obesity.[4] Interestingly, these mice display normal glucose metabolism and insulin sensitivity, suggesting that the improved systemic glucose profile in global knockout mice is not solely due to reduced adiposity.[4]

-

Hepatocyte-Specific Deletion: Liver-specific Imp2 deficiency leads to diet-induced fatty liver due to reduced fatty acid oxidation.[4]

-

Muscle-Specific Deletion: In skeletal muscle, IMP2 promotes protein synthesis and optimizes metabolic function during exercise.[4]

Quantitative Data from Murine Models

The following tables summarize key quantitative findings from studies on Imp2 knockout mice, illustrating its impact on systemic metabolism.

Table 1: Metabolic Parameters in Global Imp2-/- Mice on a High-Fat Diet (HFD)

| Parameter | Wildtype (Imp2+/+) | Knockout (Imp2-/-) | Significance | Reference |

|---|---|---|---|---|

| Fasting Glucose | Higher | Lower | p < 0.05 | [5] |

| Fasting Insulin | Higher | Lower | Not specified | [5] |

| Glucose Tolerance | Impaired | Superior | p < 0.05 | [5] |

| Insulin Sensitivity | Impaired | Superior | Not specified | [5][6] |

| Body Weight Gain | Normal | Reduced | p < 0.05 | [4][5] |

| Fat Mass | Normal | Reduced | p < 0.05 |[4] |

Table 2: Metabolic Parameters in Adipocyte-Specific Imp2 Knockout (PIMP2-KO) Mice on HFD

| Parameter | Control (Cre-) | PIMP2-KO (Cre+) | Significance | Reference |

|---|---|---|---|---|

| White Adipocyte Mass | Normal | ~40% Decrease | p < 0.01 | [4] |

| Fasting Blood Glucose | Similar | Similar | Not Significant | [4] |

| Serum Insulin | Similar | Similar | Not Significant | [4] |

| Glucose Tolerance | No Difference | No Difference | Not Significant | [4] |

| Insulin Sensitivity | No Difference | No Difference | Not Significant |[4] |

These data highlight that while IMP2's role in adipogenesis is significant for fat accumulation, its functions in other tissues are the primary drivers of its effects on systemic insulin sensitivity and glucose tolerance.[4] The improved glucose homeostasis in global knockout mice appears to result from a complex interplay of effects, including increased energy expenditure, rather than simply a reduction in fat mass.[5]

IMP2 as an m6A Reader and Translational Regulator

IMP2's function is fundamentally tied to its role as an RNA-binding protein that recognizes m6A-modified mRNAs. This post-transcriptional modification acts as a signal for IMP2 to bind and regulate the fate of the target transcript.

The general mechanism is as follows:

-

m6A Modification: An mRNA target is methylated at an adenosine residue.

-

IMP2 Recognition: IMP2, via its KH domains, recognizes and binds to the m6A-containing consensus sequence.[4]

-

mRNA Stabilization/Translation: Upon binding, IMP2 protects the mRNA from degradation, often by recruiting stabilizing factors or shielding it from deadenylase complexes, and can also promote its association with ribosomes for translation.[3][4]

A key target in the context of energy expenditure is the mRNA encoding Uncoupling Protein 1 (Ucp1). In Imp2-/- mice, UCP1 protein levels are elevated in brown adipose tissue despite similar Ucp1 mRNA levels.[5][6] This suggests that IMP2 normally binds to Ucp1 mRNA and inhibits its translation. The absence of IMP2, therefore, leads to enhanced UCP1 production, greater uncoupled respiration, and increased energy expenditure, contributing to the lean phenotype.[5][6]

Key Experimental Protocols

The functional characterization of IMP2 has relied on several key experimental techniques. Below are detailed, generalized protocols for these core methodologies.

Glucose Tolerance Test (GTT)

-

Objective: To assess the rate at which the body clears a glucose load from the bloodstream.

-

Protocol:

-

Animal Preparation: Mice are fasted overnight (typically 16 hours) with free access to water.

-

Baseline Measurement: A baseline blood glucose reading is taken from the tail vein using a standard glucometer (Time 0).

-

Glucose Administration: A bolus of D-glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal (IP) injection.

-

Time-Course Measurement: Blood glucose levels are measured at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes post-injection.

-

Data Analysis: Glucose levels are plotted against time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose intolerance. A lower AUC indicates better glucose tolerance.[5]

-

Insulin Tolerance Test (ITT)

-

Objective: To assess the systemic response to insulin, a measure of insulin sensitivity.

-

Protocol:

-

Animal Preparation: Mice are fasted for a shorter period (typically 4-6 hours).

-

Baseline Measurement: A baseline blood glucose reading is taken (Time 0).

-

Insulin Administration: A bolus of human or bovine insulin (typically 0.75-1.0 U/kg body weight) is administered via IP injection.

-

Time-Course Measurement: Blood glucose levels are measured at subsequent time points, such as 15, 30, 45, and 60 minutes post-injection.

-

Data Analysis: Glucose levels are plotted against time. The rate of glucose disappearance or the nadir of the glucose level reflects the degree of insulin sensitivity.

-

RNA Immunoprecipitation followed by qPCR (RIP-qPCR)

-

Objective: To determine if a specific protein (IMP2) physically associates with a specific mRNA molecule (Pdx1, Ucp1, etc.) in vivo.

-

Protocol Workflow:

Implications for Drug Development

The central role of IMP2 in regulating key metabolic pathways makes it a compelling, albeit complex, target for therapeutic intervention in T2D and obesity.

-

Targeting IMP2 in β-Cells: Enhancing IMP2 activity or its interaction with PDX1 mRNA could potentially boost β-cell function and insulin secretion. However, given IMP2's pro-oncogenic roles in some contexts, systemic activation would be risky.[3][7] A β-cell-specific delivery mechanism would be required.

-

Inhibiting IMP2 for Obesity: The phenotype of Imp2-/- mice suggests that inhibiting IMP2 could be a strategy to combat obesity by increasing energy expenditure.[5][6] Small molecule inhibitors that disrupt IMP2's binding to specific client mRNAs like Ucp1 could mimic the knockout phenotype without affecting its essential functions elsewhere.

-

Challenges: A major challenge is IMP2's large number of mRNA targets. A therapeutic agent would need to modulate a specific IMP2-mRNA interaction without disrupting its broader portfolio of regulatory functions, which could lead to significant off-target effects.

Conclusion

IMP2 is a pivotal post-transcriptional regulator that sits at the nexus of insulin secretion, energy expenditure, and adipogenesis. Its function as an m6A reader allows it to fine-tune the expression of critical metabolic proteins like PDX1 and UCP1. While global deletion of IMP2 in mice leads to a favorable metabolic profile with resistance to obesity and improved insulin sensitivity, this phenotype is the result of a complex integration of its roles across multiple tissues. Its essential function in promoting insulin secretion from pancreatic β-cells contrasts with its apparent inhibitory role on energy expenditure. This dual nature underscores the complexity of targeting IMP2 for therapeutic purposes and highlights the need for strategies that can selectively modulate its tissue-specific or mRNA-specific activities. Future research focused on the structural basis of IMP2-mRNA interactions will be crucial for the development of such targeted therapies.

References

- 1. RNA m6A reader IMP2/IGF2BP2 promotes pancreatic β-cell proliferation and insulin secretion by enhancing PDX1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Functions of IMP2/IGF2BP2 in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Human T2D-Associated Gene IMP2/IGF2BP2 Promotes the Commitment of Mesenchymal Stem Cells Into Adipogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IGF2BP2/IMP2 Deficient Mice Resist Obesity through enhanced translation of Ucp1 mRNA and other mRNAs encoding Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IGF2BP2/IMP2-Deficient mice resist obesity through enhanced translation of Ucp1 mRNA and Other mRNAs encoding mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the IMP2 Interactome: A Technical Guide to its Alliances with RNA-Binding Proteins

For Immediate Release

A Deep Dive into the Molecular Choreography of IMP2 and its RNA-Binding Protein Partners

This technical guide provides an in-depth exploration of the intricate interactions between the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, and its collaborating RNA-binding proteins (RBPs). IMP2, a pivotal regulator of RNA fate, does not act in isolation. Its function is finely tuned through a complex network of protein-protein interactions that collectively orchestrate gene expression programs critical in development, metabolism, and disease. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of key IMP2-RBP interactions, the experimental methodologies to investigate them, and the functional consequences of these molecular alliances.

Core Interactions and Functional Consequences

IMP2's regulatory effects on its target mRNAs are significantly modulated by its interactions with other RBPs. These interactions can lead to cooperative or antagonistic outcomes, ultimately influencing mRNA stability, translation, and localization. The following sections detail the most well-characterized interactions.

The Synergistic Stabilization of Transcripts: IMP2 and HuR

A notable example of cooperative action is the interaction between IMP2 and HuR (Hu-antigen R). Together, they enhance the stability of specific mRNA transcripts, such as Ccl2. This interaction is often RNA-dependent, suggesting that the target mRNA acts as a scaffold for the formation of a larger ribonucleoprotein (RNP) complex. This synergy is crucial in inflammatory responses where precise control of cytokine expression is required.

A Conserved Partnership in Development: IMP2 and LIN28

The interaction between IMP2 and LIN28, another key regulator of stem cell biology and development, highlights a conserved functional module. In Drosophila, Imp and Lin28 directly interact and cooperate to regulate intestinal stem cell proliferation by controlling the translation of InR (insulin-like receptor) mRNA.[1] This partnership underscores the importance of coordinated post-transcriptional regulation in maintaining tissue homeostasis. While the direct protein-protein binding is RNA-independent, their functional synergy is often centered on common mRNA targets.[2]

The Deadenylation Connection: IMP2 and CNOT1